molecular formula C29H23F3N4O3 B10935306 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10935306
M. Wt: 532.5 g/mol
InChI Key: RBVRZVIHJCKRKA-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine under specific conditions, such as the presence of a base and a suitable solvent. The reaction may require heating and prolonged reaction times to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.

    Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of methoxy and trifluoromethyl groups, which can enhance its stability, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C29H23F3N4O3

Molecular Weight

532.5 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H23F3N4O3/c1-37-21-12-10-18(11-13-21)24-17-27(29(30,31)32)34-28(33-24)36-26(20-7-5-9-23(15-20)39-3)16-25(35-36)19-6-4-8-22(14-19)38-2/h4-17H,1-3H3

InChI Key

RBVRZVIHJCKRKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)C(F)(F)F

Origin of Product

United States

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